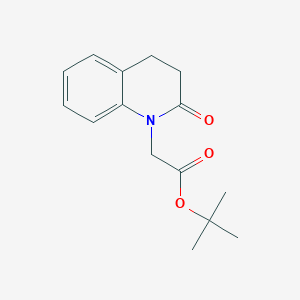

tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)10-16-12-7-5-4-6-11(12)8-9-13(16)17/h4-7H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHECIGSCEKOMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be achieved by reacting the quinoline derivative with tert-butyl alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate may involve optimized reaction conditions, such as:

High-throughput synthesis: Using automated systems to increase the efficiency and yield of the synthesis.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Utilizing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Oxidation Products: Quinoline N-oxides.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Various functionalized quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential activity against various biological targets. Quinoline derivatives are known for their diverse pharmacological properties, including:

- Antimicrobial Activity : Quinoline derivatives have been studied for their ability to inhibit bacterial growth and may serve as templates for developing new antibiotics.

- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by interacting with DNA topoisomerases and other cellular targets .

Biological Studies

Research indicates that compounds related to tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate may modulate biological pathways:

- Enzyme Inhibition : Similar quinoline derivatives have been reported to interact with various enzymes, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders .

- Neuroscience Applications : The compound may be investigated for its effects on neuronal nitric oxide synthase (nNOS), which is implicated in several neurological conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline core can bind to these targets, modulating their activity and leading to various biological effects. The ester group may influence the compound’s solubility, stability, and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocyclic cores, or functional groups. Key differences in physicochemical properties and applications are highlighted.

Halogen-Substituted Analogs

Example: tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

- CAS : 1224927-63-2

- Molecular Formula: C₁₅H₁₈BrNO₃

- Molecular Weight : 340.21 g/mol

- Key Properties :

- Comparison : The bromine atom at position 6 increases molecular weight and polarizability compared to the parent compound. This substitution enhances electrophilic reactivity, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Heterocyclic Variants

Example: tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate

- Molecular Formula : C₁₃H₂₀N₂O₄

- Key Differences: Replaces the dihydroquinoline core with a dihydropyridyl ring.

Boron-Containing Derivatives

Examples :

tert-Butyl 2-[2-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetate CAS: 3025958-04-4 Application: The boronate ester enables Suzuki couplings, facilitating carbon-carbon bond formation in drug synthesis .

tert-Butyl 2-(1-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethylcarbamate CAS: 1214899-67-8 Comparison: The isoindolinone core and carbamate group expand utility in peptide-mimetic drug design .

Pharmacologically Active Analogs

Example: N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide derivatives

- Key Features: The 4-oxo-1,4-dihydroquinoline scaffold is modified with pentyl and aryl-carboxamide groups. These compounds exhibit antimicrobial and anticancer activities, though the parent tert-butyl acetate lacks direct pharmacological data in the evidence .

Data Table: Key Structural and Physicochemical Comparisons

Key Findings and Implications

Substituent Effects : Halogenation (e.g., bromine) increases molecular weight and reactivity, while boronate esters enable cross-coupling applications.

Core Modifications: Replacing dihydroquinoline with pyridyl or isoindolinone alters electronic properties and biological interactions.

Functional Groups: Acetylamino or carbamate groups enhance hydrogen-bonding capacity, impacting solubility and target binding.

Biological Activity

tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate (CAS Number: 1441422-03-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- Structure : The compound features a quinoline moiety which is known for various biological activities.

The biological activity of tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate can be attributed to its structural characteristics, particularly the presence of the quinoline ring. Quinoline derivatives have been studied for their ability to interact with various biological targets:

- Antimicrobial Activity : Quinoline derivatives often exhibit antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication.

- Antitumor Activity : Some studies suggest that quinoline derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Properties : Compounds containing quinoline structures have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

Antimicrobial Studies

A study investigating the antimicrobial properties of related quinoline derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated inhibition zones of 14.8 mm against Staphylococcus aureus and 16.1 mm against Escherichia coli at higher concentrations . While specific data on tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate is limited, it is reasonable to hypothesize similar antimicrobial efficacy based on structural analogies.

Antitumor Activity

Research on the structure-activity relationship (SAR) of quinoline derivatives has revealed that modifications to the quinoline ring can enhance antitumor activity. For example, certain derivatives were shown to significantly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Although direct studies on tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate are sparse, its structural similarity to effective antitumor agents suggests potential in this area.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various quinoline derivatives, compounds structurally similar to tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate were tested against common pathogens. The results indicated that modifications in the substituents significantly affected their antibacterial potency. The study concluded that further exploration into the SAR could yield promising candidates for antibiotic development .

Case Study 2: Anticancer Potential

Another investigation focused on a series of quinoline-based compounds assessed for their anticancer properties. The findings revealed that specific substitutions enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new therapeutic agents based on the quinoline scaffold .

Q & A

Q. What are common synthetic routes for synthesizing tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate?

The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters. Reaction conditions such as solvent choice (e.g., THF or DMF), temperature (60–80°C), and catalyst loading (e.g., 5 mol% Pd(OAc)₂) significantly influence yield and purity. Post-reaction purification typically involves silica gel chromatography, achieving yields up to 96% for structurally related tert-butyl esters .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Characteristic peaks for tert-butyl groups appear at ~1.4 ppm (singlet). The dihydroquinolinone moiety shows aromatic protons between 6.8–7.5 ppm and carbonyl signals at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight (C₁₅H₁₇NO₃, 263.3 g/mol) .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS are standard. For related tert-butyl esters, purity >97% is achievable via silica gel chromatography using ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, tert-butyl derivatives exhibit C=O bond lengths of ~1.21 Å and tetrahedral geometry around the tert-butyl oxygen, validated against Cambridge Structural Database entries .

Q. What strategies optimize reaction yields in sterically hindered tert-butyl derivatives?

Q. How are contradictions in toxicity data addressed for compounds with limited safety profiles?

For compounds lacking full toxicological characterization (e.g., acute toxicity data):

- Apply read-across methods using structurally similar compounds (e.g., tert-butyl acetoacetate analogs) to predict hazards.

- Conduct in vitro assays (e.g., Ames test for mutagenicity) as preliminary screening .

Q. What computational methods predict biological activity for this compound?

- Molecular Docking : Simulate binding affinity to target enzymes (e.g., kinases) using AutoDock Vina.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the quinolinone ring) with bioactivity .

Methodological Challenges and Solutions

Q. How to handle discrepancies between experimental and theoretical NMR shifts?

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to simulate NMR shifts (GIAO method).

- Solvent Corrections : Include DMSO or CDCl₃ solvent effects in computational models .

Q. What are best practices for characterizing degradation products under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.